1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide
CAS No.: 1242897-04-6
Cat. No.: VC5189366
Molecular Formula: C26H25FN4O2S
Molecular Weight: 476.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242897-04-6 |
|---|---|
| Molecular Formula | C26H25FN4O2S |
| Molecular Weight | 476.57 |
| IUPAC Name | 1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C26H25FN4O2S/c27-21-9-5-4-8-19(21)20-16-34-23-22(20)29-26(30-25(23)33)31-14-11-18(12-15-31)24(32)28-13-10-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H,28,32)(H,29,30,33) |
| Standard InChI Key | VYXFSXCFBNSDSW-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |
Introduction
The compound 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide is a complex organic molecule that belongs to a class of compounds known for their potential biological activities. This article aims to provide a comprehensive overview of this compound, including its chemical properties, potential applications, and any available research findings.
Potential Applications and Research Findings
While specific research findings on 1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide are not readily available, compounds with similar structures are often investigated for their pharmacological properties. These include potential activities as enzyme inhibitors, receptor modulators, or other biological targets.
Biological Activity
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Compounds in this class may exhibit activity against various biological targets, including enzymes and receptors, due to their structural complexity and functional groups.
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The presence of a piperidine ring and a thieno[3,2-d]pyrimidine moiety suggests potential interactions with biological systems, possibly influencing neurological or metabolic pathways.
Chemical Synthesis
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The synthesis of such compounds typically involves multi-step reactions, including the formation of the thieno[3,2-d]pyrimidine core and subsequent modification with the piperidine-4-carboxamide moiety.
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The introduction of the 2-phenylethyl group would likely occur through a nucleophilic substitution or reductive amination reaction.
Future Directions
Future studies should focus on synthesizing this compound and evaluating its biological activity through in vitro and in vivo assays. Additionally, computational modeling could provide insights into its potential binding sites and mechanisms of action.
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